molecular formula C15H16ClFN2O B2427477 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide CAS No. 1541327-06-3

3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide

Cat. No. B2427477
CAS RN: 1541327-06-3
M. Wt: 294.75
InChI Key: SDBSBNVGZSDYQI-UHFFFAOYSA-N
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Description

“3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a chloro group (Cl), a fluoro group (F), and a cyano group (CN) attached to a cyclohexyl group (a six-membered carbon ring). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide portion of the molecule is planar due to the conjugation of the carbonyl (C=O) and the benzene ring. The cyclohexyl ring could adopt a chair conformation, which is the most stable conformation for six-membered rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine, chlorine, and cyano groups, and the electron-donating cyclohexylmethyl group. The compound could potentially undergo a variety of reactions, including nucleophilic substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups (like -CONH2, -CN, -F, and -Cl) could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. CCCFB serves as an organoboron reagent in this process. Here’s how it works:

Cycloalkane Derivatives

CCCFB contains both cycloalkane rings and substituents. Let’s explore its structure:

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry .

properties

IUPAC Name

3-chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O/c16-12-8-4-7-11(14(12)17)15(20)19-13(9-18)10-5-2-1-3-6-10/h4,7-8,10,13H,1-3,5-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBSBNVGZSDYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide

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